molecular formula C11H9F3N2S B2924669 4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine CAS No. 2172157-24-1

4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine

Cat. No.: B2924669
CAS No.: 2172157-24-1
M. Wt: 258.26
InChI Key: JOTZKAAELWNFKW-UHFFFAOYSA-N
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Description

4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a phenyl group and a trifluoroethyl group

Preparation Methods

The synthesis of 4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the catalytic hydrogenation of an O-Boc-protected derivative, which reduces the double bond and eliminates the hydroxy group, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Catalytic hydrogenation is a common reduction reaction for this compound, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, it may act as an allosteric modulator of certain receptors, influencing their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c12-11(13,14)6-8-9(16-10(15)17-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTZKAAELWNFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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